An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Pyrimidine-5-carbonitrile derivatives have demonstrated a wide range of biological activities, including potential as anticancer agents.[1][2][3] A thorough understanding of the physicochemical properties of this specific molecule is paramount for its development, from synthesis and formulation to its behavior in biological systems. This document outlines the structural and fundamental chemical attributes, predicted properties, and detailed experimental protocols for the determination of key parameters such as melting point, solubility, and spectral characteristics. While specific experimental data for this compound is not widely published, this guide establishes a framework for its characterization, drawing upon established methodologies and data from structurally related compounds.
Introduction: The Significance of Pyrimidine-5-carbonitriles
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and natural products.[4] The addition of a carbonitrile group at the 5-position and a substituted phenyl ring at the 2-position, as seen in 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile, creates a molecule with a unique electronic and steric profile. These features can significantly influence its interaction with biological targets. Research into pyrimidine-5-carbonitrile derivatives has highlighted their potential as inhibitors of key signaling pathways implicated in cancer, such as the EGFR pathway.[1][3]
The physicochemical properties of a drug candidate are critical determinants of its ultimate success. They govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation into a stable and effective dosage form. This guide provides the foundational knowledge required for the comprehensive physicochemical characterization of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile.
Molecular Structure and Identification
A clear understanding of the molecular structure is the starting point for any physicochemical analysis.
Diagram 1: Chemical Structure of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile
A generalized workflow for determining the melting point of a crystalline solid.
Experimental Protocol: Capillary Melting Point Determination [5][6]
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Sample Preparation:
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Ensure the sample of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile is dry and finely powdered.
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Press the open end of a capillary tube into the powder until a small amount of sample (2-3 mm in height) is packed into the sealed end.
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Tap the capillary tube gently to ensure the sample is tightly packed.
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-
Measurement:
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Place the capillary tube into a calibrated melting point apparatus.
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If the approximate melting point is unknown, a preliminary rapid heating can be performed to get a rough estimate.
-
For an accurate measurement, heat the sample at a rate of approximately 10-20°C per minute until the temperature is about 20°C below the expected melting point.
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Reduce the heating rate to 1-2°C per minute.
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Record the temperature at which the first drop of liquid appears (the onset of melting).
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Record the temperature at which the entire sample has turned into a clear liquid (the completion of melting).
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-
Reporting:
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The melting point should be reported as a range from the onset to the completion of melting.
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Solubility
Solubility is a critical parameter that affects a drug's absorption and formulation. Understanding the solubility of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile in various solvents is essential for purification, analysis, and formulation development. [7][8] Expected Properties: Based on its predicted lipophilicity, the compound is expected to have low solubility in water and higher solubility in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.
Diagram 3: Qualitative Solubility Testing Scheme
A decision tree for the qualitative solubility classification of an organic compound.
Experimental Protocol: Qualitative and Quantitative Solubility Assessment [2][8][9] Qualitative Solubility:
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To a small test tube, add approximately 10-20 mg of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile.
-
Add 1 mL of the test solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane) and vortex for 1-2 minutes.
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Visually inspect the solution for the presence of undissolved solid.
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If the compound dissolves, it is classified as "soluble." If not, it is "insoluble."
Quantitative Solubility (Shake-Flask Method):
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Prepare saturated solutions by adding an excess of the compound to a known volume of each solvent in a sealed flask.
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Agitate the flasks at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
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Allow any undissolved solid to settle.
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Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
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Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculate the solubility in mg/mL or mol/L.
Spectral Properties
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a synthesized compound.
4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. [1][10][11][12]For 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.
Expected ¹H NMR Features:
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Signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the phenyl and pyrimidine rings.
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The coupling patterns will be complex due to ¹H-¹H and ¹H-¹⁹F coupling.
Expected ¹³C NMR Features:
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Signals for the carbon atoms of the pyrimidine and phenyl rings.
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A signal for the nitrile carbon (typically in the range of 115-125 ppm).
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The signals for carbons near the fluorine and chlorine atoms will be influenced by these electronegative atoms.
Expected ¹⁹F NMR Features:
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A singlet for the single fluorine atom on the phenyl ring. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.
Experimental Protocol: NMR Spectroscopic Analysis
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Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Transfer the solution to an NMR tube.
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Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Process the data, including Fourier transformation, phase correction, and baseline correction.
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Analyze the chemical shifts, integration (for ¹H), and coupling constants to assign the signals to the respective nuclei in the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignments. [11] 4.3.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. [13] Expected IR Absorption Bands:
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A sharp, medium-intensity peak around 2220-2260 cm⁻¹ corresponding to the C≡N (nitrile) stretch.
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Bands in the 1500-1600 cm⁻¹ region due to C=C and C=N stretching vibrations of the aromatic and pyrimidine rings.
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C-H stretching vibrations for the aromatic rings typically appear above 3000 cm⁻¹.
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C-Cl and C-F stretching bands in the fingerprint region (below 1500 cm⁻¹).
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
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Place a small amount of the solid sample directly onto the ATR crystal of an FTIR spectrometer.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
-
Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.
4.3.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. [14] Expected Mass Spectrum:
-
A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (233.63 g/mol ).
-
The isotopic pattern of the molecular ion peak will show the presence of one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).
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Fragmentation patterns may involve the loss of small molecules such as HCN or cleavage of the bond between the phenyl and pyrimidine rings.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Acquire the mass spectrum in positive or negative ion mode.
-
Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass to confirm the elemental composition.
Conclusion
The physicochemical properties of 2-(4-Chloro-3-fluorophenyl)pyrimidine-5-carbonitrile are fundamental to its potential as a drug candidate. This guide has detailed the key properties that require experimental determination and has provided standardized protocols for their measurement. While specific experimental data for this compound is not yet widely available in the public domain, the methodologies outlined herein provide a clear path for its comprehensive characterization. The predicted properties suggest a molecule with drug-like characteristics, warranting further investigation. The experimental determination of its melting point, solubility profile, and spectral characteristics will be crucial for advancing its development from a promising lead compound to a potential therapeutic agent.
References
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